3-(2-hydroxy-4-methylphenyl)-3-phenylpropanoic acid
Overview
Description
3-(2-Hydroxy-4-methylphenyl)-3-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, which contributes to its unique chemical properties. It is used in various scientific research applications due to its interesting chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxy-4-methylphenyl)-3-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-methylbenzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation reaction followed by a reduction step to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and employing catalysts to enhance the reaction rate and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be incorporated to make the process more sustainable.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methyl group on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Hydroxy-4-methylphenyl)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-4-methylphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
- 3-(4-Hydroxy-2-methylphenyl)-3-phenylpropanoic acid
- 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanoic acid
- 3-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropanoic acid
Comparison: 3-(2-Hydroxy-4-methylphenyl)-3-phenylpropanoic acid is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring. This structural arrangement influences its reactivity and interaction with other molecules, making it distinct from its analogs. The presence of the hydroxy group at the 2-position and the methyl group at the 4-position provides a unique set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
3-(2-hydroxy-4-methylphenyl)-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-7-8-13(15(17)9-11)14(10-16(18)19)12-5-3-2-4-6-12/h2-9,14,17H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRXWTWWPAXMIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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